molecular formula C16H15ClN4O2S2 B11181835 1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione

1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B11181835
M. Wt: 394.9 g/mol
InChI Key: VDZHEWQJVYSSJT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Attachment of the Prop-2-en-1-ylamino Group: This step involves the nucleophilic substitution of the thiadiazole ring with prop-2-en-1-ylamine.

    Formation of the Pyrrolidine-2,5-dione Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione
  • 1-(3-Chloro-4-methylphenyl)-3-{[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione

Comparison

Compared to similar compounds, 1-(3-Chloro-4-methylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione may exhibit unique properties due to the presence of the prop-2-en-1-ylamino group. This group could influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C16H15ClN4O2S2

Molecular Weight

394.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H15ClN4O2S2/c1-3-6-18-15-19-20-16(25-15)24-12-8-13(22)21(14(12)23)10-5-4-9(2)11(17)7-10/h3-5,7,12H,1,6,8H2,2H3,(H,18,19)

InChI Key

VDZHEWQJVYSSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)NCC=C)Cl

Origin of Product

United States

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